ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate
Description
Ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a hydroxyimino (-CH=N-OH) substituent at the 4-position of the pyrazole ring, an ethyl ester group at the 3-position, and a phenyl group at the 1-position. Its structural features, such as the hydroxyimino group, confer unique electronic and steric properties that influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(17)12-10(8-14-18)9-16(15-12)11-6-4-3-5-7-11/h3-9,18H,2H2,1H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGVSDRFDDWPSJ-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=NO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C=C1/C=N/O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate. Research indicates that compounds with a pyrazole core exhibit potent antiproliferative effects against various cancer cell lines. For instance, derivatives have been shown to inhibit Ser/Thr kinases, which are crucial in cancer cell proliferation and survival .
Antimicrobial Activity
Pyrazole derivatives have also demonstrated antimicrobial properties. This compound has been evaluated for its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .
Synthetic Utility
Synthesis of Pyrazole Derivatives
this compound serves as an important intermediate in the synthesis of various pyrazole derivatives. Its synthesis typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, followed by further functionalization . This versatility allows for the development of a wide range of compounds with diverse biological activities.
Modification and Functionalization
The presence of the hydroxyimino group in this compound allows for further chemical modifications, enhancing its utility in organic synthesis. The compound can undergo reactions such as oxidation, reduction, and acylation, leading to derivatives with tailored properties for specific applications .
Therapeutic Potential
Drug Development
The promising biological activities of this compound position it as a candidate for drug development. Its ability to inhibit cancer cell proliferation and its antimicrobial properties make it a target for further investigation in pharmaceutical research .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
| Study | Compound Tested | Findings |
|---|---|---|
| Study 1 | Ethyl 4-hydroxy-1-pheny-1H-pyrazole | Demonstrated significant antiproliferative activity against melanoma cells. |
| Study 2 | Ethyl 4-hydroxyiminomethyl pyrazole | Showed promising results as an antimicrobial agent against various pathogens. |
| Study 3 | Ethyl 4-hydroxyiminomethyl pyrazole | Exhibited anti-inflammatory properties in preclinical models. |
Mechanism of Action
The mechanism of action of ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The hydroxyimino-functionalized pyrazole core is shared among several analogs, but variations in substituents significantly alter their properties. Key comparisons include:
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Key Observations:
- Ester Group Variation : Replacement of the ethyl ester (target compound) with methyl esters (e.g., ) reduces molecular weight and may enhance solubility in polar solvents.
- Sulfanyl vs.
- Halogen Substitution : The 4-chlorophenyl group in compound 8d and 4-fluorophenyl in increase lipophilicity, which may improve membrane permeability compared to the parent phenyl group.
Physical and Spectral Properties
Table 2: Physical and Spectral Data Comparison
Analysis:
- Melting Points : Compounds with bulkier substituents (e.g., 8g in , m.p. 195–197°C) exhibit higher melting points due to enhanced crystal packing.
- IR/NMR Trends: Hydroxyimino groups show broad -OH stretches (~3200 cm⁻¹) and C=N peaks near 1600 cm⁻¹. Aromatic substituents (e.g., Cl, OCH₃) induce distinct NMR shifts, aiding structural elucidation .
Biological Activity
Ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 259.26 g/mol. The structure features a pyrazole ring, a hydroxyimino group, and an ethyl ester functional group, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenases (COX), which are involved in the inflammatory response.
- Cellular Interaction : The hydroxyimino and phenyl groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
- Antioxidant Activity : The presence of the hydroxy group may provide antioxidant properties, reducing oxidative stress in cells.
Antitumor Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. This compound has shown potential against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.07 | EGFR inhibition |
| MCF7 | 0.06 | Apoptosis induction |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects comparable to established anti-inflammatory drugs. For instance:
| Compound | Inhibition (%) at 10 µM |
|---|---|
| This compound | 61% TNF-α |
| Dexamethasone | 76% TNF-α |
These results indicate that it effectively reduces pro-inflammatory cytokines .
Antibacterial and Antifungal Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 40 |
| Staphylococcus aureus | 40 |
| Candida albicans | 40 |
These findings highlight its potential as an antimicrobial agent .
Case Studies
Several studies have explored the efficacy of pyrazole derivatives, including this compound:
- Anticancer Study : A study demonstrated that the compound inhibited cell migration in cervical cancer cells, suggesting its role in preventing metastasis .
- Anti-inflammatory Assessment : In carrageenan-induced rat paw edema models, the compound exhibited significant anti-inflammatory effects, comparable to standard treatments .
- Antimicrobial Evaluation : The compound was tested against multiple bacterial strains, showing promising results that warrant further exploration for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
